molecular formula C25H17N5O3S B4580370 5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone

5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone

Cat. No. B4580370
M. Wt: 467.5 g/mol
InChI Key: ONTGZMALTJTHKR-PXLXIMEGSA-N
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Description

5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone is a useful research compound. Its molecular formula is C25H17N5O3S and its molecular weight is 467.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.10521059 g/mol and the complexity rating of the compound is 818. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activities

A study involving new imidazolidineiminothione derivatives, closely related to the chemical structure of interest, highlighted their potential in addressing microbial infections. These compounds, synthesized through reactions involving N-arylcyanothioformamide derivatives and aryl isocyanates, demonstrated significant antibacterial and antifungal activities. This research underscores the potential of such chemical structures in developing new antimicrobial agents. Among the synthesized compounds, some displayed pronounced activities against specific pathogens, suggesting their utility in crafting targeted antimicrobial strategies (Ammar et al., 2016).

Antifungal Agents

Research dating back to 1988 on substituted isoxazolidines, which share a framework with the target compound, indicated their usefulness as antifungal agents. These compounds, featuring modifications on their benzene rings such as nitro groups, have been explored for their potential in treating fungal infections (Mullen et al., 1988).

Antioxidant and Anticancer Activities

Another relevant study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which shares structural similarities with the compound of interest, demonstrated promising anti-tumor properties. These compounds were evaluated against hepatocellular carcinoma (HepG2) cell lines, revealing their potential as anticancer agents. Some compounds in this series exhibited significant inhibitory concentrations, underscoring their therapeutic potential (Gomha et al., 2016).

Antimicrobial Activity and DNA Binding

A novel series of nickel(II) azo dye complexes, related to the structural domain of the chemical , showcased not only antimicrobial activity but also an ability to bind with DNA. This dual function suggests the compound's potential in therapeutic applications, especially in targeting microbial infections and interacting with genetic materials. Such characteristics could be beneficial in designing drugs with multiple modes of action (El-Sonbati et al., 2017).

properties

IUPAC Name

(5E)-5-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N5O3S/c31-24-22(26-25(34)29(24)20-11-5-2-6-12-20)15-18-16-28(19-9-3-1-4-10-19)27-23(18)17-8-7-13-21(14-17)30(32)33/h1-16H,(H,26,34)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTGZMALTJTHKR-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=C4C(=O)N(C(=S)N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])/C=C/4\C(=O)N(C(=S)N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone
Reactant of Route 2
5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone
Reactant of Route 3
Reactant of Route 3
5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone
Reactant of Route 4
Reactant of Route 4
5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone
Reactant of Route 5
5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone
Reactant of Route 6
5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.